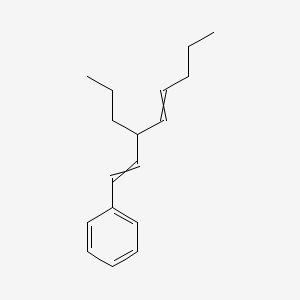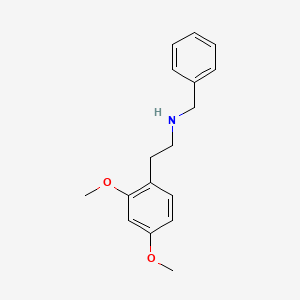
N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the phenethylamine backbone, with two methoxy groups located at the 2 and 4 positions of the phenyl ring. It is known for its potential psychoactive properties and has been studied for its effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and benzylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in a suitable solvent like methanol or ethanol.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in studies involving neurotransmitter systems and receptor binding.
Medicine: Research has explored its potential as a psychoactive agent with effects on mood and cognition.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with hallucinogenic effects. The compound’s binding to these receptors can modulate neurotransmitter release and influence various neural pathways, leading to its psychoactive effects.
類似化合物との比較
N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine can be compared to other similar compounds, such as:
2,4-Dimethoxybenzylamine: Similar structure but lacks the benzyl group attached to the nitrogen atom.
25I-NBOMe: A well-known hallucinogen with a similar phenethylamine backbone but different substituents on the phenyl ring.
2C-I: Another phenethylamine derivative with psychoactive properties, differing in the position and type of substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and its potential effects on the central nervous system, making it a compound of interest for further research.
特性
CAS番号 |
919797-22-1 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC名 |
N-benzyl-2-(2,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H21NO2/c1-19-16-9-8-15(17(12-16)20-2)10-11-18-13-14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3 |
InChIキー |
CPAHLCDIZVUKMR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CCNCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester](/img/structure/B12621237.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal](/img/structure/B12621241.png)
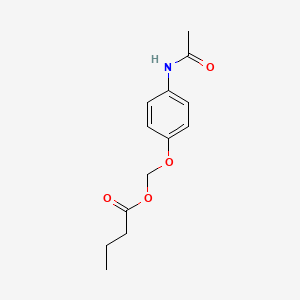
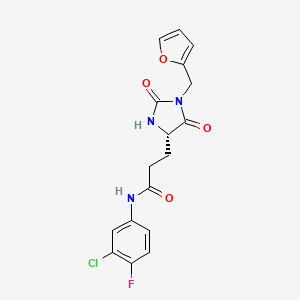
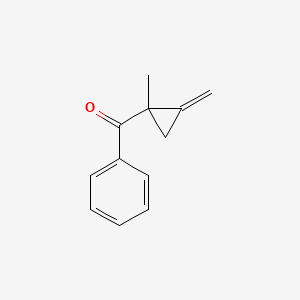



![6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621308.png)
![(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone](/img/structure/B12621309.png)
![1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl)phenoxy]ethyl}piperidine](/img/structure/B12621312.png)
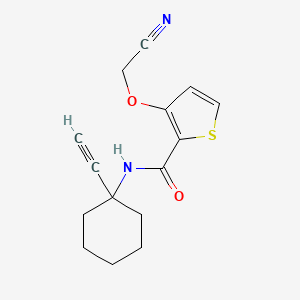
![Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-](/img/structure/B12621317.png)
